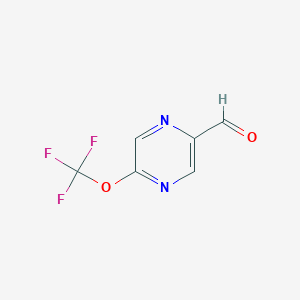
5-(Trifluoromethoxy)pyrazine-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Trifluoromethoxy)pyrazine-2-carbaldehyde is an organic compound characterized by the presence of a trifluoromethoxy group attached to a pyrazine ring, with an aldehyde functional group at the 2-position.
Méthodes De Préparation
The synthesis of 5-(Trifluoromethoxy)pyrazine-2-carbaldehyde can be achieved through several routes. One common method involves the reaction of 2-chloro-5-trifluoromethoxypyrazine with appropriate reagents to introduce the aldehyde group. This process typically involves the use of antimony trifluoride for fluorination and subsequent reactions to form the desired compound .
Industrial production methods for this compound are not extensively documented, but scalable methods have been developed for related trifluoromethoxypyrazines, indicating potential for large-scale synthesis .
Analyse Des Réactions Chimiques
5-(Trifluoromethoxy)pyrazine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde can be reduced to the corresponding alcohol.
Substitution: The trifluoromethoxy group can participate in substitution reactions, often facilitated by transition metal catalysts.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and palladium catalysts for substitution reactions .
Applications De Recherche Scientifique
5-(Trifluoromethoxy)pyrazine-2-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds due to its unique electronic properties and stability.
Materials Science: The compound’s trifluoromethoxy group imparts hydrophobicity and stability, making it useful in the development of advanced materials.
Biological Studies: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Mécanisme D'action
The mechanism by which 5-(Trifluoromethoxy)pyrazine-2-carbaldehyde exerts its effects is primarily through its interactions with biological targets. The trifluoromethoxy group enhances the compound’s ability to interact with hydrophobic pockets in proteins, while the aldehyde group can form covalent bonds with nucleophilic residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar compounds to 5-(Trifluoromethoxy)pyrazine-2-carbaldehyde include:
2-Chloro-5-trifluoromethoxypyrazine: Used as an intermediate in the synthesis of the target compound.
5-(Trifluoromethyl)pyrazine-2-carbaldehyde: Similar structure but with a trifluoromethyl group instead of trifluoromethoxy, leading to different electronic properties.
The uniqueness of this compound lies in its trifluoromethoxy group, which imparts distinct electronic and steric effects compared to other fluorinated pyrazines .
Propriétés
IUPAC Name |
5-(trifluoromethoxy)pyrazine-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F3N2O2/c7-6(8,9)13-5-2-10-4(3-12)1-11-5/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAEIPDVUIFXCDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC(=N1)OC(F)(F)F)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
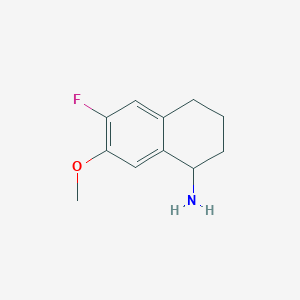
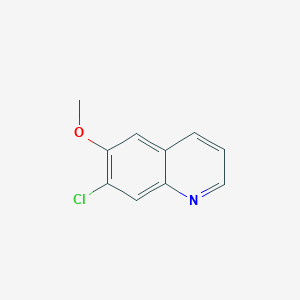


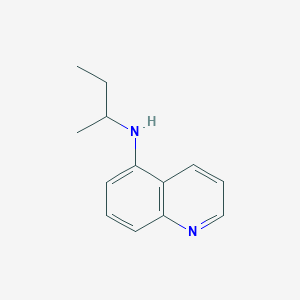
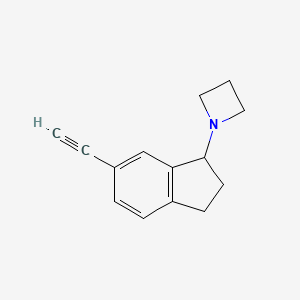
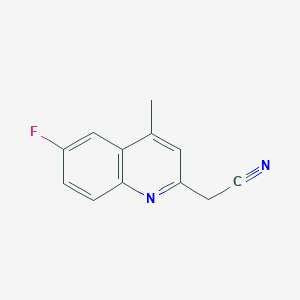
![2,7-Diazaspiro[4.4]nonane, 2-(1,3,4-oxadiazol-2-yl)-](/img/structure/B11902743.png)
![3-Aminobenzo[d]isothiazole-4-carboxylic acid](/img/structure/B11902750.png)
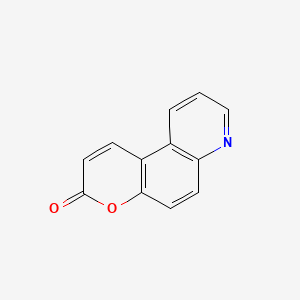
![6-Chloro-5-methylbenzo[d]isothiazol-3-amine](/img/structure/B11902766.png)
![[4-(Propanoyloxy)phenyl]boronic acid](/img/structure/B11902772.png)

![1h-Imidazo[4,5-b]pyridine-6-sulfonic acid](/img/structure/B11902794.png)
